molecular formula C12H14N4O4 B125266 (E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester CAS No. 52632-17-4

(E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester

Cat. No.: B125266
CAS No.: 52632-17-4
M. Wt: 278.26 g/mol
InChI Key: GMGGKDVJSPDXNB-SOFGYWHQSA-N
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Preparation Methods

The synthesis of Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate involves several steps. One common synthetic route includes the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl 3-amino-1H-pyrazole-4-carboxylate. This intermediate is then reacted with ethyl 2-cyano-3-ethoxyacrylate under specific conditions to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways related to its parent compound, Allopurinol. Allopurinol inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid. This inhibition reduces uric acid levels in the body, thereby preventing gout attacks .

Comparison with Similar Compounds

Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate is unique due to its specific structure and relationship to Allopurinol. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

ethyl 5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-3-19-11(17)8(5-13)6-14-10-9(7-15-16-10)12(18)20-4-2/h6-7H,3-4H2,1-2H3,(H2,14,15,16)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGGKDVJSPDXNB-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)NC=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NN=C1)N/C=C(\C#N)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200612
Record name Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52632-17-4
Record name Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052632174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL-3-(2-CARBETHOXY-2-CYANOETHENYL)AMINO-1H-PYRAZOLE-4-CARBOXYLATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMU76O69XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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